(2E,5E)-5-[4-(dimethylamino)benzylidene]-2-(hydroxyimino)-1,3-thiazolidin-4-one
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Overview
Description
(2E,5E)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-(HYDROXYIMINO)-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes a thiazolidinone ring, a hydroxyimino group, and a dimethylaminophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,5E)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-(HYDROXYIMINO)-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 4-(dimethylamino)benzaldehyde with thiosemicarbazide, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid to facilitate the reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E,5E)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-(HYDROXYIMINO)-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and electrophiles like nitric acid or halogens. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E,5E)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-(HYDROXYIMINO)-1,3-THIAZOLIDIN-4-ONE is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has shown potential as a pharmacophore for the development of new drugs. Its ability to interact with biological targets makes it a candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry
In industry, (2E,5E)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-(HYDROXYIMINO)-1,3-THIAZOLIDIN-4-ONE can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and functionality.
Mechanism of Action
The mechanism of action of (2E,5E)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-(HYDROXYIMINO)-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with a similar thiazolidinone ring structure.
Hydroxyimino derivatives: Compounds with a hydroxyimino group.
Dimethylaminophenyl derivatives: Compounds with a dimethylaminophenyl moiety.
Uniqueness
What sets (2E,5E)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-(HYDROXYIMINO)-1,3-THIAZOLIDIN-4-ONE apart is its combination of these functional groups in a single molecule. This unique structure allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
Properties
Molecular Formula |
C12H13N3O2S |
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Molecular Weight |
263.32 g/mol |
IUPAC Name |
(2E,5E)-5-[[4-(dimethylamino)phenyl]methylidene]-2-hydroxyimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H13N3O2S/c1-15(2)9-5-3-8(4-6-9)7-10-11(16)13-12(14-17)18-10/h3-7,17H,1-2H3,(H,13,14,16)/b10-7+ |
InChI Key |
BLCJKOXMKAFNDE-JXMROGBWSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)N/C(=N\O)/S2 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)NC(=NO)S2 |
Origin of Product |
United States |
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